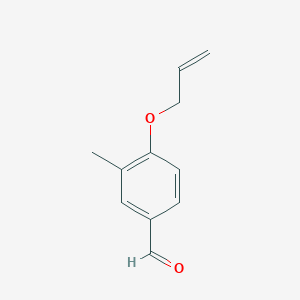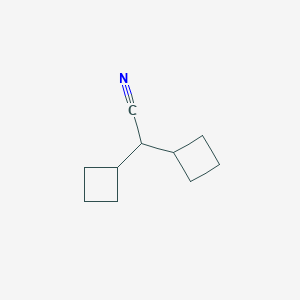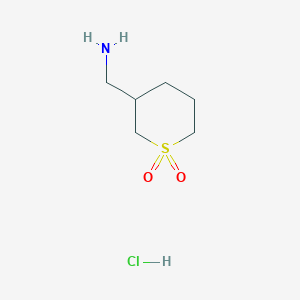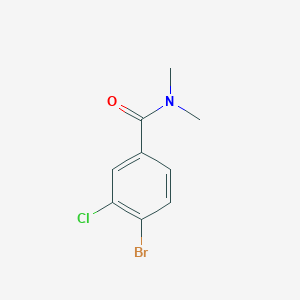
Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride
Descripción general
Descripción
Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride, commonly known as Azetidine, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It has a CAS Number of 1203683-75-3 and a molecular weight of 265.66 g/mol.
Molecular Structure Analysis
The molecular formula of this compound is C11H11ClF3NO. The InChI code is 1S/C10H10F3N.ClH/c11-10(12,13)9-3-1-7(2-4-9)8-5-14-6-8;/h1-4,8,14H,5-6H2;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 265.66 g/mol and a molecular formula of C11H11ClF3NO.Aplicaciones Científicas De Investigación
High-Performance Liquid Chromatography (HPLC) in Drug Analysis
HPLC of Basic Drugs on Microparticulate Strong Cation-Exchange Materials - A Review
This study discusses the use of propylsulphonic acid (SCX)-modified silica HPLC columns for analyzing basic drugs, including their metabolites and analogues, by taking advantage of the ion-exchange mechanism with SCX moieties. Such methodologies are crucial for the analysis of pharmaceutical compounds, potentially including Azetidin-3-yl(4-(trifluoromethyl)phenyl)methanone hydrochloride, by ensuring good retention and peak shape for basic analytes (Flanagan, Harvey, & Spencer, 2001).
Antitumor Activity of Chemical Compounds
Antitumor Effects of Chrysophanol in Malignant Optic Nerve Meningioma Cell Lines
This research demonstrates the anticancer potential of chrysophanol against malignant meningioma of the optic nerve, highlighting how specific compounds can inhibit cancer cell growth and induce apoptosis. The study suggests that similar compounds, like this compound, might have potential applications in cancer treatment (Zeng, Guo, Chen, & He, 2019).
Synthetic Chemistry and Material Science
Application of Metathesis Reactions in the Synthesis and Transformations of Functionalized β-Amino Acid Derivatives
This review focuses on the synthesis and functionalization of cyclic β-amino acids through various metathesis reactions, highlighting the importance of such methodologies in the development of pharmaceuticals and materials. The techniques described could be relevant to the synthesis and modification of compounds like this compound, offering insights into their potential applications (Kiss, Kardos, Vass, & Fülöp, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
azetidin-3-yl-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO.ClH/c12-11(13,14)9-3-1-7(2-4-9)10(16)8-5-15-6-8;/h1-4,8,15H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXGSWIVSRQONY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic acid](/img/structure/B1449198.png)

![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)

![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)



